molecular formula C17H24O2 B14309653 Octa-1,3-dien-1-YL nona-2,4,6-trienoate CAS No. 113972-37-5

Octa-1,3-dien-1-YL nona-2,4,6-trienoate

Cat. No.: B14309653
CAS No.: 113972-37-5
M. Wt: 260.4 g/mol
InChI Key: NGWQRXBHIJMWRU-UHFFFAOYSA-N
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Description

Octa-1,3-dien-1-YL nona-2,4,6-trienoate is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octa-1,3-dien-1-YL nona-2,4,6-trienoate typically involves the coupling of appropriate alkyne and alkene precursors. One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal alkynes followed by a zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired compound in a one-pot procedure.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Octa-1,3-dien-1-YL nona-2,4,6-trienoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction typically results in alkanes or alkenes with fewer double bonds.

Scientific Research Applications

Octa-1,3-dien-1-YL nona-2,4,6-trienoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Octa-1,3-dien-1-YL nona-2,4,6-trienoate exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved often include radical intermediates and transition states that facilitate the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octa-1,3-dien-1-YL nona-2,4,6-trienoate is unique due to its specific arrangement of conjugated double bonds, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

113972-37-5

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

octa-1,3-dienyl nona-2,4,6-trienoate

InChI

InChI=1S/C17H24O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h5,7,9-16H,3-4,6,8H2,1-2H3

InChI Key

NGWQRXBHIJMWRU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=COC(=O)C=CC=CC=CCC

Origin of Product

United States

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